Caulerpin

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Caulerpin is a natural product found in Caulerpa racemosa var. lamourouxii, Caulerpa racemosa, and other organisms with data available.

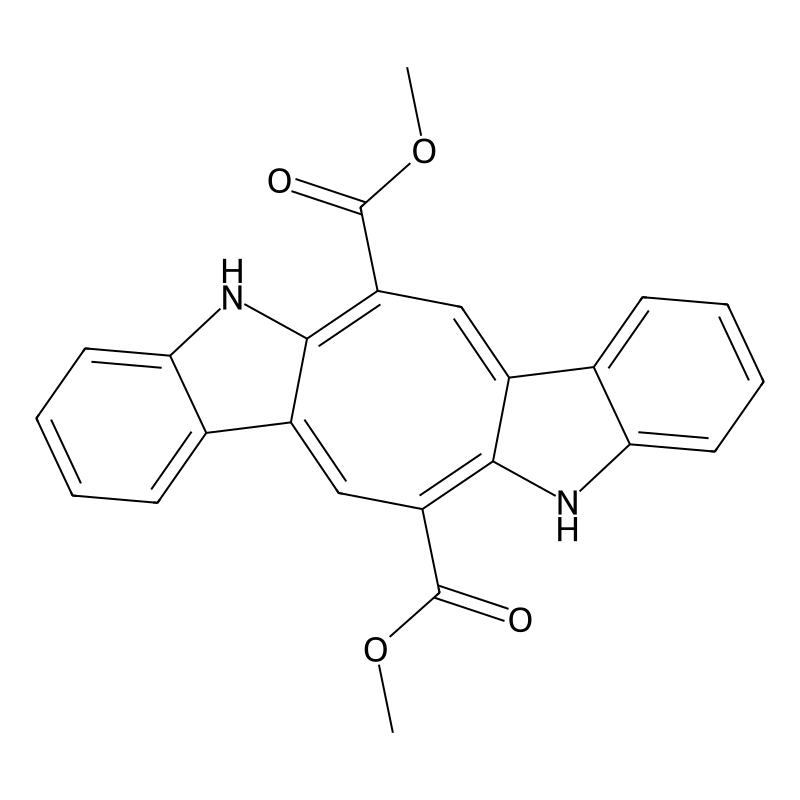

Caulerpin is a bis-indole alkaloid primarily extracted from marine algae of the genus Caulerpa. This compound is characterized by its vibrant red color and complex chemical structure, with the molecular formula C${21}$H${18}$N${2}$O${4}$. Caulerpin has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties. Its unique structure allows it to interact with various biological targets, making it a subject of extensive research in both chemistry and pharmacology .

- Oxidation: Caulerpin can be oxidized to form various derivatives, which may exhibit improved biological effects. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: Reduction reactions can alter the bis-indole structure, potentially changing its biological properties. Sodium borohydride is a typical reducing agent used in such reactions.

- Substitution: Substitution reactions involving halogens or amino groups can increase the compound's binding affinity to specific molecular targets. Halogenation can be achieved using bromine or chlorine, while amino groups can be introduced using ammonia or amines .

These reactions lead to the formation of various derivatives that may possess distinct therapeutic applications.

Caulerpin exhibits significant biological activities:

- Anticancer Properties: In vitro studies have shown that caulerpin selectively inhibits the growth of colorectal cancer cells without affecting normal cell lines. The proposed mechanism involves interference with cell signaling pathways and induction of apoptosis .

- Anti-inflammatory Effects: Research indicates that caulerpin possesses anti-inflammatory properties, likely through its antioxidant effects. It has been shown to reduce nociception in animal models and inhibit inflammatory responses in various assays .

- Antiviral Activity: Preliminary studies suggest that caulerpin may exhibit antiviral properties, although further research is needed to fully elucidate this aspect.

Caulerpin has various applications across multiple fields:

- Pharmaceutical Research: Due to its anticancer and anti-inflammatory properties, caulerpin is being explored for potential therapeutic uses in treating conditions like ulcerative colitis and certain cancers .

- Natural Dyes: The vibrant red color of caulerpin makes it a candidate for use as a natural dye in textiles and food industries.

- Synthetic Chemistry: Caulerpin serves as a model compound for investigating new reaction pathways and mechanisms in synthetic organic chemistry.

Recent studies have explored the interactions of caulerpin with other compounds, particularly focusing on its potential synergistic effects when combined with other alkaloids like caffeine. These investigations aim to understand how caulerpin interacts within biological systems and its implications for environmental toxicity .

Caulerpin is unique among marine alkaloids due to its specific bis-indole structure and diverse biological activities. Here are some similar compounds:

| Compound | Structure Type | Notable Activities |

|---|---|---|

| Caulerpenyne | Alkaloid | Anticancer, anti-inflammatory |

| Caulersin | Alkaloid | Anticancer |

| Racemosin C | Alkaloid | Distinct effects on cancer cells |

Each of these compounds shares some biological activities with caulerpin but differs in their chemical structures and specific molecular targets. This uniqueness contributes to the ongoing interest in caulerpin for research and potential therapeutic applications .

The molecular structure of caulerpin has been definitively established through single-crystal X-ray diffraction analysis, providing precise crystallographic data and spatial arrangements. The crystal structure determination revealed that caulerpin crystallizes in the monoclinic space group C2/c, which was initially incorrectly reported as Cc with an acute beta angle but subsequently corrected [1] [2]. The crystallographic parameters include lattice constants a = 19.608 ± 0.004 Å, b = 4.786 ± 0.002 Å, c = 20.461 ± 0.006 Å, with angles α = 90°, β = 97.91 ± 0.02°, γ = 90° [2]. The unit cell volume measures 1901.9 ± 1 ų at a temperature of 293 ± 2 K, containing four formula units with Z = 4 [2].

The molecular structure exhibits twofold crystallographic symmetry and comprises two essentially planar indole groups fused to an eight-membered cyclooctatetraene ring that adopts a boat conformation [1]. The compound demonstrates normal molecular dimensions, with intermolecular and intramolecular interactions stabilizing the crystal structure through hydrogen bonding involving the indole N-H atom and carbonyl O atom, with N···O distances of 3.211(4) and 2.836(4) Å [1]. The diffraction radiation employed molybdenum Kα radiation with a wavelength of 0.71069 Å, achieving a residual factor for significantly intense reflections (R-factor) of 0.049 and weighted residual factors of 0.232, with a goodness-of-fit parameter of 1.19 [2].

The X-ray crystallographic analysis confirms the chemical name dimethyl 6,13-dihydrodibenzo[b,i]phenazine-5,12-dicarboxylate, establishing the molecular formula as C₂₄H₁₈N₂O₄ [2]. The Hermann-Mauguin space group symbol is C 1 2/c 1, corresponding to space group number 15 [2]. The structure determination provides unambiguous evidence for the bis-indole alkaloid nature of caulerpin, with the two indole moieties connected through a central eight-membered ring system bearing ester functionalities.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy Analysis

The ¹H Nuclear Magnetic Resonance spectrum of caulerpin provides detailed structural information through characteristic chemical shifts and coupling patterns. The aromatic region displays four distinct proton signals: two doublets at δ 7.38 ppm (1H, d, J = 8.4 Hz, H-7) and δ 7.45 ppm (1H, d, J = 7.8 Hz, H-4), and two triplets at δ 7.05 ppm (1H, t, J = 7.2, 7.8 Hz, H-5) and δ 7.13 ppm (1H, t, J = 7.8, 7.8 Hz, H-6) [3] [4]. These signals represent the aromatic carbons of the indole rings. A characteristic olefinic proton appears at δ 8.21 ppm (1H, s, H-9), exhibiting downfield shift due to the trans-crotonate β proton carbonyl group effect [3]. The indole N-H proton resonates at δ 10.58 ppm (1H, s), and the methoxy ester groups generate a signal at δ 3.80 ppm (6H, s) [3] [4].

The ¹³C Nuclear Magnetic Resonance spectrum reveals twelve distinct carbon environments in the symmetric molecule. Six quaternary carbons resonate at δ 132.31 (C-2), 111.27 (C-3), 127.06 (C-3a), 137.39 (C-7a), 125.50 (C-8), and 165.27 (C=O-10) ppm [3]. Four aromatic methine carbons appear at δ 117.08 (C-4), 119.46 (C-5), 122.12 (C-6), and 110.94 (C-7) ppm, with an additional sp² methine carbon at δ 141.24 (C-9) ppm [3]. The oxygenated methyl carbon signal occurs at δ 50.95 (C-11) ppm [3]. Two-dimensional Nuclear Magnetic Resonance experiments, including Heteronuclear Multiple Bond Correlation and Correlated Spectroscopy, confirm the connectivity and spatial relationships within the bis-indole framework [3] [4].

Infrared Spectroscopy Analysis

Infrared spectroscopic analysis of caulerpin reveals characteristic absorption bands corresponding to specific functional groups within the molecule. The N-H stretching vibration of the indole groups appears at 3381 cm⁻¹, while aromatic C-H stretching occurs at 3053 cm⁻¹ [3]. Aliphatic C-H stretching vibrations are observed at 2951 and 2850 cm⁻¹ [3]. The carbonyl C=O stretching of the ester groups generates a strong absorption at 1687 cm⁻¹, which falls within the expected range for ester carbonyls [3] [5]. Aromatic C=C stretching vibrations appear at 1625 and 1560 cm⁻¹, characteristic of conjugated aromatic systems [3]. The C-O ester stretching vibration occurs at 1265 cm⁻¹, confirming the presence of ester functionalities [3].

Mass Spectrometry Analysis

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of caulerpin. The molecular ion peak appears at m/z 398.40 [M]⁺, corresponding to the molecular formula C₂₄H₁₈N₂O₄ [3] [6]. This molecular ion peak represents the intact molecule after electron ionization, confirming the molecular weight of 398.4 g/mol [7] [8]. The mass spectrum follows the nitrogen rule, exhibiting an even m/z value consistent with an even number of nitrogen atoms in the molecular structure [9]. Fragmentation patterns in the mass spectrum provide additional structural information, though the molecular ion remains the most significant peak for identification purposes [9].

Physicochemical Properties and Crystallographic Symmetry

Physical Constants and Properties

Caulerpin exhibits distinct physicochemical properties that characterize this bis-indole alkaloid. The compound appears as a red solid with a melting point of 318-320°C, indicating considerable thermal stability [3] [10]. The molecular weight is established as 398.418 g/mol with a monoisotopic mass of 398.126657 [8]. The exact molecular formula C₂₄H₁₈N₂O₄ confirms the presence of 24 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms [7] [8]. Caulerpin demonstrates limited solubility, being soluble in dimethyl sulfoxide and acetone but exhibiting poor water solubility [3].

The compound displays characteristic optical properties, including specific ultraviolet absorption maxima at 223, 277, 298, 314, and 365 nm [3]. The absorption at 277 and 298 nm indicates indolic character, while the 365 nm absorption corresponds to indolic conjugation with ester groups [3]. Under ultraviolet light at 365 nm, caulerpin exhibits distinctive black phosphorescence on thin-layer chromatography plates, providing a valuable identification characteristic [3]. When sprayed with cerium sulfate in sulfuric acid, the compound produces a characteristic red color [3].

Crystallographic Symmetry and Structural Features

The crystallographic analysis reveals that caulerpin possesses twofold crystallographic symmetry within the C2/c space group [1] [2]. This symmetry element reflects the molecular architecture, where the two indole units are related by a two-fold rotation axis. The space group C2/c belongs to the monoclinic crystal system and represents one of the 230 space groups in three-dimensional crystallography [11]. The Hermann-Mauguin symbol C 1 2/c 1 indicates the presence of a C-centered lattice with a two-fold screw axis along the b-direction and a c-glide plane [2].

The molecular geometry demonstrates that the two indole groups maintain essentially planar configurations while being fused to the central eight-membered cyclooctatetraene ring [1]. This central ring adopts a boat conformation, which is energetically favorable for eight-membered rings and accommodates the geometric constraints imposed by the fused indole systems [1]. The crystallographic data provides precise atomic coordinates, thermal parameters, and intermolecular interaction distances, establishing a comprehensive three-dimensional structural model [2].

The crystal packing is stabilized by specific intermolecular interactions, particularly hydrogen bonding between indole N-H groups and carbonyl oxygen atoms of adjacent molecules [1]. These interactions create a network that maintains the crystal integrity and contributes to the observed melting point and thermal stability. The residual electron density factors indicate good data quality and reliable structural determination, with R₁ = 0.049 for significantly intense reflections [2].

Molecular Symmetry and Electronic Structure

The bis-indole framework of caulerpin exhibits C₂ point group symmetry, where the molecule can be divided into two equivalent halves related by a 180° rotation [1]. This symmetry is reflected in the Nuclear Magnetic Resonance spectra, where equivalent nuclei in each indole unit produce identical chemical shifts, effectively reducing the spectral complexity by half [3] [4]. The molecular symmetry influences the electronic properties, with the conjugated π-system extending across both indole units through the central eight-membered ring.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types